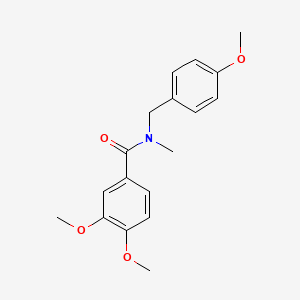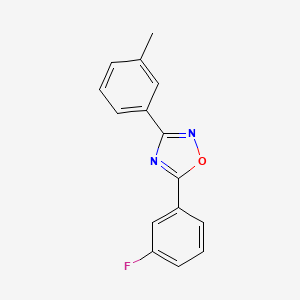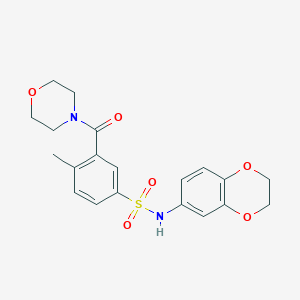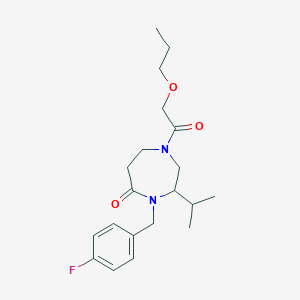
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide, also known as PFBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PFBT is a benzamide derivative that has been synthesized using different methods.
科学研究应用
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide has been used in various scientific research applications, including as a fluorescent probe for the detection of protein tyrosine kinases (PTKs). PTKs are enzymes that regulate cell growth, differentiation, and proliferation. The detection of PTKs is crucial in the diagnosis and treatment of cancer and other diseases. 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in live cells. ROS are molecules that play a critical role in cell signaling and homeostasis, but their accumulation can lead to oxidative stress and cell damage.
作用机制
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide works by binding to PTKs and ROS and emitting fluorescence upon excitation by light. The binding of 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide to PTKs and ROS alters the fluorescence properties of the compound, allowing for their detection and quantification.
Biochemical and Physiological Effects
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide has been shown to have low toxicity and does not cause significant physiological effects in vitro. However, further studies are needed to determine the long-term effects of 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide exposure in vivo.
实验室实验的优点和局限性
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide has several advantages for lab experiments, including its high sensitivity, selectivity, and ease of use. 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide can be used in a variety of assays, including fluorescence microscopy, flow cytometry, and high-throughput screening. However, 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide has some limitations, including its limited stability in aqueous solutions and its potential interference with other fluorescent probes.
未来方向
For 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide research include the development of new synthesis methods to improve the yield and purity of the compound. Additionally, 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide can be modified to improve its stability and specificity for PTKs and ROS. Further studies are needed to determine the long-term effects of 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide exposure in vivo and to explore its potential applications in other fields, such as drug discovery and environmental monitoring.
Conclusion
In conclusion, 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide is a chemical compound that has potential applications in various fields, including as a fluorescent probe for the detection of PTKs and ROS. 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide can be synthesized using different methods and has several advantages for lab experiments. However, further studies are needed to determine the long-term effects of 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide exposure in vivo and to explore its potential applications in other fields.
合成方法
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide can be synthesized using different methods, including the reaction of 4-methoxybenzylamine with 3,4-dimethoxybenzoyl chloride in the presence of triethylamine. The reaction yields 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide as a white crystalline solid with high purity. Other methods include the reaction of 4-methoxybenzylamine with 3,4-dimethoxybenzaldehyde in the presence of acetic acid and sodium borohydride.
属性
IUPAC Name |
3,4-dimethoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-19(12-13-5-8-15(21-2)9-6-13)18(20)14-7-10-16(22-3)17(11-14)23-4/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEYEZVNZPUXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea](/img/structure/B5296609.png)
![(3S*,5R*)-1-[(2,5-dimethylphenyl)acetyl]-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5296618.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-4-methoxy-3,5-dimethylbenzamide](/img/structure/B5296619.png)
![N-(6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5296621.png)
![1-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-methoxy-2-propanol](/img/structure/B5296628.png)
![3-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile](/img/structure/B5296642.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-5-(pyrrolidin-1-ylmethyl)-2-furamide](/img/structure/B5296645.png)
![4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5296648.png)
![7-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5296653.png)
![8-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5296654.png)

![2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B5296656.png)